8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-3-1-11(2-4-12)16(22)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZUYVNQYSDOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Cl)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane , with CAS number 2177060-16-9, belongs to a class of bicyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 316.78 g/mol. The presence of the triazole moiety and the azabicyclo structure contributes to its potential biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₄O |
| Molecular Weight | 316.78 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Properties
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a variety of biological activities, particularly in the realm of neuropharmacology and antimicrobial properties.
Neuropharmacological Activity
Studies have shown that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can act as effective ligands at various neurotransmitter receptors, including:
- Dopamine Receptors : Some derivatives have shown affinity for dopamine receptors, indicating potential use in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Activity at serotonin receptors suggests possible applications in mood disorders.
Antimicrobial Activity
The presence of the triazole group enhances the antimicrobial properties of this compound. Triazoles are known for their antifungal activity and have been used in treating fungal infections.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Pathways : Triazole derivatives often inhibit specific enzymes critical for pathogen survival.
- Receptor Modulation : By binding to neurotransmitter receptors, these compounds can modulate synaptic transmission.
Study 1: Neuropharmacological Effects
A study published in Molecules examined various 8-azabicyclo[3.2.1]octane derivatives for their effects on dopamine receptor activity. The results indicated that certain modifications to the triazole group significantly enhanced receptor binding affinity and selectivity.
Study 2: Antifungal Activity
Research conducted on triazole-containing compounds demonstrated that this compound exhibited potent antifungal activity against several strains of Candida species, suggesting its potential as a therapeutic agent in treating fungal infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Several analogs of this compound have been synthesized, differing primarily in substituents at the 3- and 8-positions of the bicyclic core. Key examples include:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-chlorobenzoyl group in the parent compound provides moderate lipophilicity, while thiophene-2-carbonyl () reduces logP due to sulfur’s electron-rich nature .
- Metabolic Stability : Triazole substituents (1,2,3- or 1,2,4-) enhance metabolic stability by resisting oxidative degradation .
Structure-Activity Relationship (SAR) Insights
- C-3 Position: The triazole ring’s orientation (1,2,3- vs. 1,2,4-) influences binding affinity. For example, 1,2,3-triazoles exhibit stronger hydrogen-bonding interactions in NOP receptor agonists .
- C-8 Position : Bulky substituents like 5-bromo-2-chlorobenzoyl () may hinder receptor access, while smaller groups (e.g., thiophene in ) improve pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s bicyclic core is typically synthesized via radical cyclization (e.g., using n-tributyltin hydride and AIBN in toluene), which provides excellent diastereocontrol (>99%) for the azabicyclo[3.2.1]octane scaffold . Functionalization with the 4-chlorobenzoyl and triazole groups likely involves sequential coupling reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). Optimize reaction temperature (60–80°C) and solvent polarity (toluene vs. THF) to minimize side products. Monitor intermediates via TLC and HPLC-MS .
Q. How can researchers confirm the stereochemistry of the azabicyclo[3.2.1]octane scaffold and substituents?
- Methodological Answer : Use X-ray crystallography to resolve absolute configuration, especially for chiral centers at the 3- and 8-positions . Complementary techniques include NOESY NMR to detect spatial proximity of protons (e.g., distinguishing endo vs. exo substituents) and chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) to separate enantiomers .
Q. What safety protocols are critical when handling this compound due to its reactive functional groups?
- Methodological Answer : The triazole and benzoyl groups may pose irritant or sensitization risks. Follow OSHA guidelines: use fume hoods for synthesis, wear nitrile gloves, and store the compound in amber vials under inert gas (argon) at –20°C. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives with modified substituents?
- Methodological Answer : Employ quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity during triazole formation. ICReDD’s reaction path search tools can identify optimal catalysts (e.g., Pd/Cu bimetallic systems) and solvent systems by analyzing activation energies and steric effects . Validate predictions via parallel microscale experiments (e.g., 24-well plate reactions) .
Q. What strategies resolve contradictions in reported biological activity data for azabicyclo[3.2.1]octane analogs?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD guidelines for receptor binding studies). For example, discrepancies in dopamine receptor affinity may arise from divergent cell lines (HEK293 vs. CHO) or radioligand purity (>95% required). Perform meta-analysis of published IC₅₀ values and apply multivariate regression to isolate structural determinants (e.g., 4-chloro substitution vs. triazole orientation) .
Q. How can researchers design SAR studies to evaluate the impact of substituent electronegativity on target binding?
- Methodological Answer : Synthesize a library of derivatives with systematic substitutions (e.g., replacing 4-chlorobenzoyl with 4-fluoro, 4-methyl, or 4-nitro groups). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Correlate Hammett σ values of substituents with ΔG binding energies to identify electronic effects .
Q. What advanced analytical techniques differentiate isomeric byproducts in complex reaction mixtures?
- Methodological Answer : Apply hyphenated LC-MS/MS with a C18 column (2.6 µm particle size) and electrospray ionization (ESI+) to resolve isomers. For low-abundance impurities (<0.1%), use preparative SFC (supercritical fluid chromatography) with a Chiralcel OD-H column. Structural elucidation via high-resolution MALDI-TOF or cryo-EM may be required for persistent unknowns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
